N-(1,3-benzodioxol-5-yl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide is a complex organic compound that features a benzodioxole ring, a dichlorophenyl group, and an isoxazolecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,3-benzodioxole, 2,6-dichlorobenzaldehyde, and 5-methylisoxazole.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis of N-(1,3-benzodioxol-5-yl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This might include:
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Automated Synthesis: Using robotic systems to handle repetitive tasks and ensure consistency.
Purification Techniques: Employing methods like crystallization, chromatography, and recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the dichlorophenyl group, potentially using reagents like lithium aluminum hydride or hydrogenation catalysts.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenyl positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Material Science: Used in the development of novel polymers and materials with specific electronic properties.
Biology
Biochemical Probes: Utilized in studying enzyme mechanisms and protein interactions due to its structural complexity.
Drug Development: Investigated for its potential as a pharmacophore in designing new therapeutic agents.
Medicine
Pharmacology: Explored for its potential anti-inflammatory, anti-cancer, and antimicrobial properties.
Diagnostics: Used in the development of diagnostic tools and imaging agents.
Industry
Manufacturing: Used in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to:
Bind to Active Sites: Inhibit or activate enzymes by fitting into their active sites.
Modulate Pathways: Affect signaling pathways by interacting with receptors or other proteins.
Induce Conformational Changes: Alter the shape and function of target molecules, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-yl)-3-phenyl-5-methyl-4-isoxazolecarboxamide: Lacks the dichlorophenyl group, which may affect its reactivity and biological activity.
N-(1,3-benzodioxol-5-yl)-3-(2,6-difluorophenyl)-5-methyl-4-isoxazolecarboxamide: Contains fluorine atoms instead of chlorine, potentially altering its chemical properties and interactions.
Uniqueness
Structural Complexity: The presence of both benzodioxole and dichlorophenyl groups provides unique reactivity and interaction profiles.
Versatility: The compound’s ability to undergo various chemical reactions makes it a valuable tool in synthetic chemistry and drug development.
This detailed overview highlights the significance and potential applications of N-(1,3-benzodioxol-5-yl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide in multiple scientific and industrial fields
Biological Activity
N-(1,3-benzodioxol-5-yl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide, also known as compound Y206-7659, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C18H12Cl2N2O4 with a molecular weight of 372.20 g/mol. The compound features a benzodioxole moiety which is often associated with various pharmacological activities. Key physicochemical properties include:
Property | Value |
---|---|
Molecular Weight | 372.20 g/mol |
LogP (Partition Coefficient) | 4.090 |
Water Solubility (LogSw) | -4.20 |
Polar Surface Area | 40.232 Ų |
pKa | 10.79 (acidic) |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of benzodioxole have shown efficacy against various cancer cell lines with IC50 values ranging from 26 to 65 µM in vitro . The mechanism of action often involves the inhibition of specific kinases critical for cancer cell proliferation.
Enzyme Inhibition
This compound has been investigated for its ability to inhibit α-amylase, an enzyme linked to carbohydrate metabolism and diabetes management. In vitro studies have demonstrated potent α-amylase inhibition with IC50 values reported at approximately 0.68 µM for related compounds . Such activity suggests potential applications in managing hyperglycemia.
Pharmacokinetics and Selectivity
The pharmacokinetic profile of related compounds indicates good absorption and bioavailability, with a half-life suitable for therapeutic applications. Selectivity towards specific targets, such as Src family kinases (SFKs), has been noted in similar derivatives, enhancing their potential as targeted cancer therapies .
Study on Antidiabetic Effects
A notable study involved the evaluation of a benzodioxole derivative in a streptozotocin-induced diabetic mice model. The compound significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL over five doses, indicating its potential as an antidiabetic agent .
Cancer Cell Line Testing
In another investigation focusing on anticancer efficacy, the compound was tested across multiple cancer cell lines. Results showed that it effectively inhibited cell growth while exhibiting minimal cytotoxicity towards normal cells, highlighting its safety profile .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O4/c1-9-15(17(22-26-9)16-11(19)3-2-4-12(16)20)18(23)21-10-5-6-13-14(7-10)25-8-24-13/h2-7H,8H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPGSHJEQJSHAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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